Cas no 82-69-9 (2,2',6-trihydroxy-benzophenone)

82-69-9 structure
Product name:2,2',6-trihydroxy-benzophenone
2,2',6-trihydroxy-benzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,2',6-trihydroxy-benzophenone
- 2,6,2\'-trihydroxy-benzophenone
- SCHEMBL8861227
- DTXSID201244469
- 82-69-9
- (2,6-dihydroxyphenyl)(2-hydroxyphenyl)methanone
-
- Inchi: InChI=1S/C13H10O4/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-7,14-16H
- InChI Key: FOAFTBKIDRMIGZ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2O)O)O
Computed Properties
- Exact Mass: 230.05790880g/mol
- Monoisotopic Mass: 230.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 77.8Ų
2,2',6-trihydroxy-benzophenone Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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